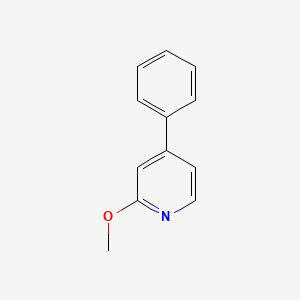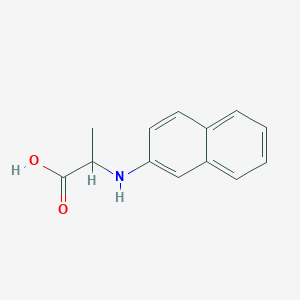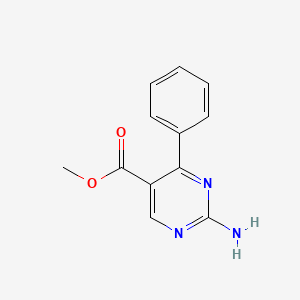
Methyl 2-amino-4-phenylpyrimidine-5-carboxylate
Vue d'ensemble
Description
“Methyl 2-amino-4-phenylpyrimidine-5-carboxylate” is an organic chemical compound with the CAS Number: 1150163-80-6 . It has a molecular weight of 231.25 and its IUPAC name is methyl 2-amino-4-phenyl-1,2-dihydro-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2-amino-4-phenylpyrimidine-5-carboxylate” is1S/C12H13N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7,12,14H,13H2,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-amino-4-phenylpyrimidine-5-carboxylate” are not available, it’s known that nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical And Chemical Properties Analysis
“Methyl 2-amino-4-phenylpyrimidine-5-carboxylate” has a molecular weight of 231.25 .Applications De Recherche Scientifique
Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity
This compound has been identified as part of a series that serves as potent Src/Abl kinase inhibitors, exhibiting excellent antiproliferative activity against both hematological and solid tumor cell lines. One of the compounds in the series demonstrated significant in vivo activity in a chronic myelogenous leukemia (CML) model, leading to complete tumor regressions at various dose levels, indicating its potential for oncology applications due to its robust activity and favorable pharmacokinetic profile (Lombardo et al., 2004).
Antimicrobial Agents
Derivatives of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate have been synthesized and tested for their in vitro antimicrobial activity against pathogenic microorganisms. Some of these derivatives were found to be active, showcasing the compound's utility in the development of new antimicrobial agents (El-kerdawy et al., 1990).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of derivatives synthesized from Methyl 2-amino-4-phenylpyrimidine-5-carboxylate was screened for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) analysis suggested potential anticancer and anti-inflammatory applications, highlighting the versatility of this compound in drug development (Rahmouni et al., 2016).
Antiviral Activity
Derivatives of Methyl 2-amino-4-phenylpyrimidine-5-carboxylate have been investigated for their antiviral activities, particularly against retroviruses. Some derivatives showed marked inhibitory effects on retrovirus replication in cell culture, indicating the potential for developing new antiretroviral therapies (Hocková et al., 2003).
Antihypertensive α-Blocking Agents
Methyl 2-amino-4-phenylpyrimidine-5-carboxylate has been utilized in the synthesis of compounds exhibiting antihypertensive α-blocking activity, demonstrating its potential in the development of new therapies for hypertension. The pharmacological screening indicated that many synthesized compounds from this precursor possess good activity and low toxicity, underscoring its value in medicinal chemistry (Abdel-Wahab et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-17-11(16)9-7-14-12(13)15-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQPFYCCCSWUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572388 | |
| Record name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |
CAS RN |
1150163-80-6 | |
| Record name | Methyl 2-amino-4-phenylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



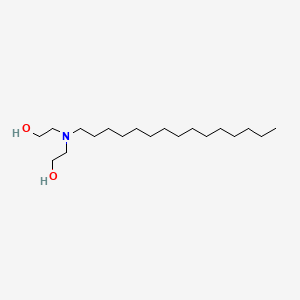
![Benzo[1,3]dithiole 1,1,3,3-tetraoxide](/img/structure/B1601797.png)
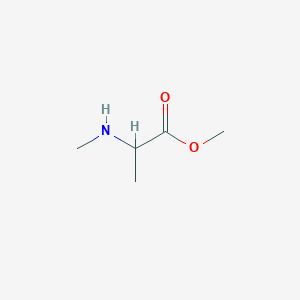

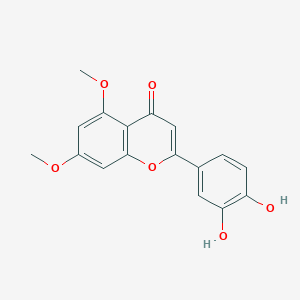
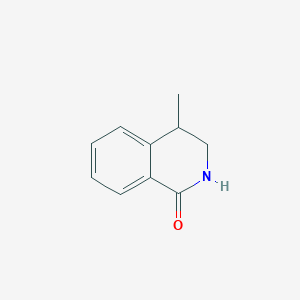
![Dinaphtho[1,2-b:2',1'-d]furan](/img/structure/B1601806.png)
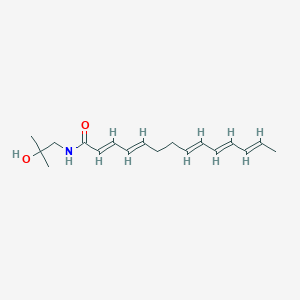
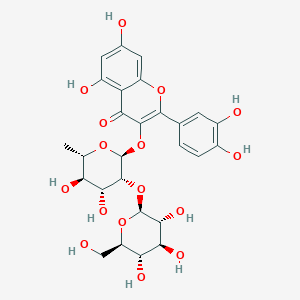

![5-Methylpyrazolo[1,5-A]pyridine](/img/structure/B1601812.png)
![[4-(Methoxymethyl)phenyl]methanol](/img/structure/B1601813.png)
